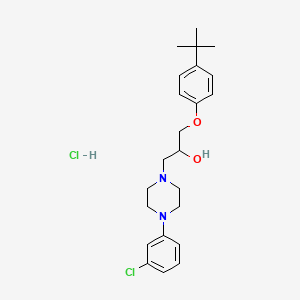
1-(4-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 1177812-90-6, is a compound of significant interest due to its potential therapeutic applications, particularly in neuropsychiatric disorders. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant research findings.
The molecular formula of the compound is C23H32Cl2N2O2, with a molecular weight of 475.9 g/mol. The structure features a tert-butyl group and a chlorophenyl piperazine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H32Cl2N2O2 |
| Molecular Weight | 475.9 g/mol |
| CAS Number | 1177812-90-6 |
The compound primarily acts as a selective agonist for dopamine receptors, particularly the D3 receptor. This selectivity is crucial as it minimizes off-target effects associated with other dopamine receptor interactions, such as those with D2 receptors. Research indicates that it promotes β-arrestin translocation and G protein activation specifically through D3 receptors, which is essential for its neuroprotective effects.
Key Findings:
- Dopamine Receptor Interaction : The compound exhibits high selectivity for the D3 receptor over D2 receptors, as demonstrated in various assays measuring β-arrestin recruitment and G protein activation .
- Neuroprotection : In vitro studies show that it protects dopaminergic neurons from degeneration, highlighting its potential in treating neurodegenerative diseases like Parkinson's .
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
-
Dopaminergic Activity : The compound has been shown to activate D3 receptors effectively, leading to increased intracellular signaling pathways associated with neuroprotection.
Activity Type EC50 (nM) Emax (%) D3R Agonist 710 ± 150 102 ± 4.2 D2R Antagonist Inactive N/A - Selectivity Profile : Screening against multiple G protein-coupled receptors (GPCRs) revealed that the compound does not activate other dopamine receptors significantly, reinforcing its specificity .
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its effects on behavior and neurodegeneration:
- Model : Mice with induced dopaminergic neuron damage.
- Results : Treatment with the compound led to significant improvements in motor function and reduced neuronal loss compared to control groups.
特性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.ClH/c1-23(2,3)18-7-9-22(10-8-18)28-17-21(27)16-25-11-13-26(14-12-25)20-6-4-5-19(24)15-20;/h4-10,15,21,27H,11-14,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRICHHENDXHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














